![molecular formula C11H20N4O4 B2784958 N3-D-Lys(boc)-oh CAS No. 1178899-92-7](/img/structure/B2784958.png)
N3-D-Lys(boc)-oh
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Description
N3-D-Lys(Boc)-OH is a click chemistry reagent . It contains an Azide group . The chemical name for N3-D-Lys(Boc)-OH is ®-2-Azido-6-[(t-butyloxycarbonyl)amino]hexanoic acid .
Synthesis Analysis
N3-D-Lys(Boc)-OH can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Structure Analysis
The molecular weight of N3-D-Lys(Boc)-OH is 272.30 . The formula is C11H20N4O4 . The structure of N3-D-Lys(Boc)-OH includes an Azide group .
Chemical Reactions Analysis
As a click chemistry reagent, N3-D-Lys(Boc)-OH contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical And Chemical Properties Analysis
The molecular weight of N3-D-Lys(Boc)-OH is 272.30 . The formula is C11H20N4O4 . The product should be stored under the recommended conditions in the Certificate of Analysis .
Mechanism of Action
The Azide group in N3-D-Lys(Boc)-OH allows it to participate in click chemistry reactions . This includes the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYNWSGVIHIMN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-D-Lys(boc)-oh |
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